molecular formula C21H20FN5O B2728161 1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-pyridin-3-ylethanone CAS No. 2415541-70-5

1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-pyridin-3-ylethanone

Cat. No. B2728161
CAS RN: 2415541-70-5
M. Wt: 377.423
InChI Key: FJQNPSZWCDGWNQ-UHFFFAOYSA-N
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Description

1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-pyridin-3-ylethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is commonly referred to as "compound X" and is known to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.

Mechanism of Action

Compound X works by inhibiting the activity of specific enzymes that are involved in the progression of various diseases. This inhibition leads to a reduction in the activity of these enzymes, which in turn slows down the progression of the disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of compound X are still being studied. However, initial research studies have reported that this compound has a significant impact on the activity of specific enzymes that are involved in various metabolic pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using compound X in lab experiments is its unique mechanism of action, which makes it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its high cost, which can make it difficult for researchers to obtain and use in their experiments.

Future Directions

There are several future directions for research on compound X. One of the main areas of focus is the development of new drugs based on the structure of this compound. Researchers are also exploring the potential applications of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, research is being conducted to further understand the biochemical and physiological effects of this compound on specific metabolic pathways.

Synthesis Methods

The synthesis of compound X is a multi-step process that involves several chemical reactions. The starting materials for the synthesis of this compound are 5-fluoro-6-phenylpyrimidine-4-amine and 2-bromo-3-pyridinecarboxaldehyde. These two compounds are reacted together in the presence of a suitable solvent and a catalyst to form the intermediate product, which is then further reacted with piperazine to form the final product, compound X.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in drug development. Several research studies have reported that this compound has a unique mechanism of action that makes it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

1-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-pyridin-3-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O/c22-19-20(17-6-2-1-3-7-17)24-15-25-21(19)27-11-9-26(10-12-27)18(28)13-16-5-4-8-23-14-16/h1-8,14-15H,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQNPSZWCDGWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2F)C3=CC=CC=C3)C(=O)CC4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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